N~1~-(2,5-DIMETHOXYPHENYL)-2-(1-PHTHALAZINYLSULFANYL)ACETAMIDE
Overview
Description
N~1~-(2,5-DIMETHOXYPHENYL)-2-(1-PHTHALAZINYLSULFANYL)ACETAMIDE is an organic compound that belongs to the class of acetamides. This compound features a phthalazinylthio group attached to an acetamide backbone, with two methoxy groups on the phenyl ring. Compounds like this are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-DIMETHOXYPHENYL)-2-(1-PHTHALAZINYLSULFANYL)ACETAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and phthalazine-1-thiol.
Formation of Intermediate: The 2,5-dimethoxyaniline is reacted with chloroacetyl chloride to form 2,5-dimethoxyphenyl chloroacetamide.
Final Product Formation: The intermediate is then reacted with phthalazine-1-thiol under basic conditions to yield N1-(2,5-DIMETHOXYPHENYL)-2-(1-PHTHALAZINYLSULFANYL)ACETAMIDE.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using similar reaction pathways, but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,5-DIMETHOXYPHENYL)-2-(1-PHTHALAZINYLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(2,5-DIMETHOXYPHENYL)-2-(1-PHTHALAZINYLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
N~1~-(2,5-DIMETHOXYPHENYL)-2-(1-PHTHALAZINYLSULFANYL)ACETAMIDE: can be compared with other acetamides and thioacetamides.
N-(2,5-dimethoxyphenyl)acetamide: Lacks the phthalazinylthio group.
2-(1-phthalazinylthio)acetamide: Lacks the methoxy groups on the phenyl ring.
Uniqueness
The uniqueness of N1-(2,5-DIMETHOXYPHENYL)-2-(1-PHTHALAZINYLSULFANYL)ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-phthalazin-1-ylsulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-23-13-7-8-16(24-2)15(9-13)20-17(22)11-25-18-14-6-4-3-5-12(14)10-19-21-18/h3-10H,11H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOXIVTZTBROHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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